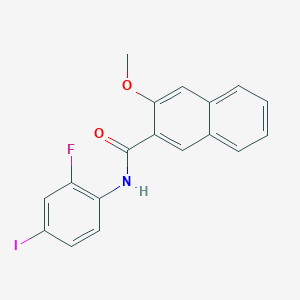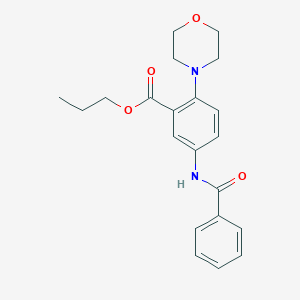![molecular formula C22H18ClN3O3 B250978 2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. It may also act as an inhibitor of certain enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the production of reactive oxygen species. It may also induce apoptosis in cancer cells and inhibit viral replication.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Researchers may also investigate its potential as an anti-cancer and anti-viral agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
合成法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 2-aminonicotinic acid and 5-hydroxy-2-(4-methylphenyl)benzoxazole in the presence of a coupling agent. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
The compound has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Researchers have also investigated its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H18ClN3O3 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-22(2,29-17-8-5-15(23)6-9-17)21(27)25-16-7-10-19-18(12-16)26-20(28-19)14-4-3-11-24-13-14/h3-13H,1-2H3,(H,25,27) |
InChIキー |
LAWJMPZGVXCANS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3)OC4=CC=C(C=C4)Cl |
正規SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

